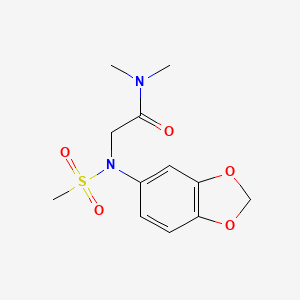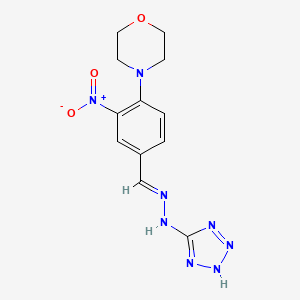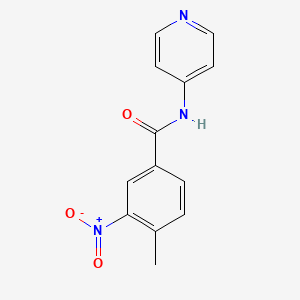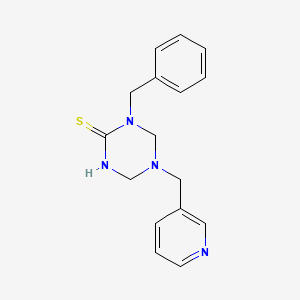
N-9H-fluoren-2-yl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-9H-fluoren-2-yl-1-benzofuran-2-carboxamide, commonly known as FBC-9, is a chemical compound that has been extensively studied in scientific research due to its potential applications in the fields of medicinal chemistry and pharmacology. FBC-9 is a benzofuran derivative that exhibits a unique mechanism of action, making it a promising candidate for further investigation.
Mecanismo De Acción
FBC-9 exerts its effects by inhibiting the activity of a specific enzyme known as fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds that play a role in various physiological processes, including pain perception and inflammation. By inhibiting FAAH, FBC-9 increases the levels of endocannabinoids in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
FBC-9 has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic and neuroprotective effects, FBC-9 has been shown to exhibit anti-inflammatory properties and to modulate the immune system. Additionally, FBC-9 has been shown to have analgesic effects, suggesting that it may be useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FBC-9 in laboratory experiments is its specificity for FAAH, which allows for the investigation of the role of FAAH in various physiological processes. However, one limitation of using FBC-9 is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.
Direcciones Futuras
There are several potential future directions for research on FBC-9. One area of investigation could be the development of more potent derivatives of FBC-9 that exhibit increased cytotoxicity and neuroprotective effects. Additionally, further studies could be conducted to investigate the role of FBC-9 in modulating the immune system and its potential applications in the treatment of inflammatory diseases. Finally, investigations could be conducted to determine the potential of FBC-9 as a therapeutic agent for the treatment of pain and other neurological disorders.
Métodos De Síntesis
The synthesis of FBC-9 involves a series of chemical reactions that require specialized equipment and expertise. One of the most commonly used methods for synthesizing FBC-9 involves the reaction of 2-bromo-9H-fluorene with 2-hydroxybenzofuran in the presence of a base, followed by the addition of a carboxylic acid chloride.
Aplicaciones Científicas De Investigación
FBC-9 has been investigated for its potential applications in the treatment of various diseases, including cancer and neurological disorders. Studies have shown that FBC-9 exhibits cytotoxic effects against cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, FBC-9 has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(9H-fluoren-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-22(21-13-15-6-2-4-8-20(15)25-21)23-17-9-10-19-16(12-17)11-14-5-1-3-7-18(14)19/h1-10,12-13H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAFLWGXHSNGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)


![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)
![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)




![benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5746407.png)
![methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5746412.png)